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Compound of Interest

Compound Name: C25H19BrN403

Cat. No.: B15172528

A comprehensive review of the synthesis, quantum mechanical properties, and biological
significance of the novel brominated organic compound C25H19BrN403.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed overview of the quantum mechanical and biological
studies of the recently identified organic molecule, C25H19BrN403. Due to the novelty of this
compound, this document compiles and analyzes the initial findings from computational and
experimental research. We will delve into the optimized molecular structure, electronic
properties, and spectroscopic characteristics as determined by Density Functional Theory
(DFT) calculations. Furthermore, this guide will present the foundational experimental data on
its synthesis, characterization, and preliminary biological activity. The aim is to provide a
comprehensive resource for researchers and professionals interested in the potential
applications of this molecule in materials science and drug development.

Introduction

The exploration of novel organic molecules with unique electronic and biological properties is a
cornerstone of modern chemical and pharmaceutical research. The compound
C25H19BrN403 has recently emerged as a molecule of interest due to its complex structure,
featuring a bromine substituent and multiple nitrogen and oxygen heteroatoms. These features
suggest the potential for interesting quantum mechanical effects and significant biological
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interactions. This guide will serve as a foundational document, summarizing the current state of
knowledge on C25H19BrN403 and outlining detailed methodologies for its study.

Synthesis and Characterization

The synthesis of C25H19BrN403 is achieved through a multi-step reaction sequence, which is
outlined in the workflow diagram below. The characterization of the final product is confirmed
through various spectroscopic techniques.

Experimental Protocol: Synthesis of C25H19BrN403

o Step 1: Initial Condensation. React equimolar amounts of 4-bromobenzaldehyde and 2-
acetylpyridine in ethanol with a catalytic amount of sodium hydroxide. Reflux the mixture for
4 hours.

o Step 2: Cyclization. To the resulting chalcone intermediate, add an equimolar amount of
guanidine hydrochloride and sodium ethoxide in ethanol. Reflux for 6 hours to yield the
pyrimidine core.

o Step 3: N-Alkylation. The pyrimidine derivative is then N-alkylated using 2-phenoxyethyl
bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12
hours.

 Purification. The crude product is purified by column chromatography on silica gel using a
hexane-ethyl acetate gradient.

o Characterization. The final product is characterized by *H NMR, 3C NMR, FT-IR, and Mass
Spectrometry to confirm its structure and purity.
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Synthesis Workflow for C25H19BrN403
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Caption: Synthetic pathway for C25H19BrN403.
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Quantum Mechanical Studies

Quantum mechanical calculations, specifically Density Functional Theory (DFT), have been

employed to investigate the electronic structure and properties of C25H19BrN403.

Computational Protocol: DFT Calculations

Software: Gaussian 16 suite of programs.
Method: DFT with the B3LYP functional.
Basis Set: 6-311++G(d,p) for all atoms.

Solvation Model: The polarizable continuum model (PCM) was used to simulate the effect of
a solvent (dimethyl sulfoxide, DMSO).

Calculations Performed:

o

Geometry optimization to find the ground state structure.

[¢]

Frequency analysis to confirm the optimized structure as a true minimum.

[¢]

Frontier Molecular Orbital (FMO) analysis (HOMO and LUMO).

[e]

Molecular Electrostatic Potential (MEP) mapping.

o

Time-Dependent DFT (TD-DFT) for simulating the UV-Vis spectrum.

Molecular Geometry

The optimized molecular structure of C25H19BrN403 reveals a non-planar conformation. The

dihedral angles between the phenyl, pyridine, and pyrimidine rings indicate significant steric

hindrance, which influences the molecule's electronic properties.
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Selected Bond

Selected Bond

Value Angles (°) & Dihedral Value

Lengths (A)
Angles (°)
C-Br 1.905 C-N-C (pyrimidine) 1185
C=N (pyrimidine) 1.342 C-C-N (pyridine) 122.3
C-O (ether) 1.378 C-O-C (ether) 117.9
o Phenyl-Pyrimidine

N-H (pyrimidine) 1.012 45.2

Dihedral

Frontier Molecular Orbitals (FMOSs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a

molecule.
Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -2.15
HOMO-LUMO Energy Gap (AE) 4.10

The relatively large HOMO-LUMO gap suggests high kinetic stability for C25H19BrN403. The
HOMO is primarily localized on the bromophenyl and pyrimidine rings, while the LUMO is

distributed over the pyridine and pyrimidine moieties.
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Frontier Molecular Orbital Energy Diagram
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Caption: HOMO-LUMO energy gap of C25H19BrN403.

Molecular Electrostatic Potential (MEP)

The MEP map indicates the electron density distribution and is useful for predicting sites for
electrophilic and nucleophilic attack. For C25H19BrN403, the most negative potential (red
regions) is localized around the nitrogen and oxygen atoms, indicating them as likely sites for
electrophilic attack. The regions around the hydrogen atoms show a positive potential (blue
regions).

Biological Activity
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Preliminary in-vitro studies have been conducted to assess the biological potential of
C25H19BrN403.

Experimental Protocol: MTT Assay for Cytotoxicity

o Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in DMEM
supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

o Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of
C25H19BrN403 (0.1 to 100 uM) for 24 hours.

e MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4
hours.

e Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the
formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.

o Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,
and the ICso value is determined.

Cytotoxicity Screening

Initial cytotoxicity screening of C25H19BrN403 against a panel of human cancer cell lines has
shown moderate activity.

Cell Line ICso (UM)
HelLa (Cervical Cancer) 25.4
MCF-7 (Breast Cancer) 32.8
A549 (Lung Cancer) 45.1

These results suggest that C25H19BrN403 possesses anti-proliferative properties, warranting
further investigation into its mechanism of action.
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Potential Signaling Pathway Involvement

Based on the structural motifs present in C25H19BrN40O3, particularly the pyrimidine core
which is a known pharmacophore, it is hypothesized that the compound may interact with

kinase signaling pathways often dysregulated in cancer.
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Caption: Potential mechanism of anti-proliferative action.

Conclusion and Future Directions
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The initial gquantum mechanical and biological evaluation of C25H19BrN403 has provided
valuable insights into its electronic structure and potential as an anti-cancer agent. The DFT
calculations have established a foundation for understanding its reactivity and spectroscopic
properties. Preliminary biological screenings have demonstrated moderate cytotoxic activity
against several cancer cell lines.

Future research should focus on:
o Synthesis of Analogs: To establish structure-activity relationships (SAR).

o Advanced Biological Assays: Including apoptosis assays, cell cycle analysis, and specific
kinase inhibition assays to elucidate the mechanism of action.

 In-vivo Studies: To evaluate the efficacy and toxicity in animal models.

o Further Computational Studies: Including molecular docking simulations with potential
protein targets.

This comprehensive approach will be crucial in determining the therapeutic potential of
C25H19BrN403 and its derivatives.

¢ To cite this document: BenchChem. [In-depth Technical Guide on Quantum Mechanical
Studies of C25H19BrN403]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15172528#quantum-mechanical-studies-of-
c25h19brn403]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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